molecular formula C19H14F2N6O B611133 Talazoparib tosylate CAS No. 1373431-65-2

Talazoparib tosylate

Número de catálogo: B611133
Número CAS: 1373431-65-2
Peso molecular: 380.4 g/mol
Clave InChI: HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Talazoparib tosylate is an orally available poly ADP ribose polymerase inhibitor used primarily in the treatment of breast cancer and prostate cancer. It is marketed under the brand name Talzenna and is particularly effective in patients with germline BRCA mutations. This compound works by inhibiting the poly ADP ribose polymerase enzymes, which play a crucial role in DNA repair mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of talazoparib tosylate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrido[4,3,2-de]phthalazin-3-one core.

    Functional group introduction: Fluorination and the addition of the triazole ring are critical steps that require specific reagents and conditions, such as the use of fluorinating agents and triazole precursors under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Análisis De Reacciones Químicas

Key Reaction Steps and Conditions

The patent-priority synthesis (WO2017215166A1) provides the following reaction sequence:

StepReactants/ConditionsProductYield
1Compound 14 + Compound 15 (dioxane, PPTS, MgSO₄)Compound 16Not reported
2Compound 16 + D(-)-tartaric acid (chiral resolution)Compound 17Not reported
3Compound 17 + Sodium alcoholate + Compound 18 (reflux in THF)Compound 1357.1%
4Compound 13 + 50% hydrazine hydrate (reflux in ethanol)Talazoparib90.2%

Critical Conditions :

  • Step 3 : Sodium alcoholate (1.5 equivalents) and Compound 18 (1 equivalent) in tetrahydrofuran (THF) at reflux .

  • Step 4 : Hydrazine hydrate (5 equivalents) in ethanol at reflux for 3–4 hours .

Step 3: Coupling Reaction

Compound 17 reacts with sodium alcoholate and Compound 18 in THF under reflux. The reaction involves nucleophilic substitution, facilitated by the alkoxide base, to form the intermediate Compound 13. Excess sodium alcoholate ensures complete deprotonation and drives the reaction forward .

Step 4: Hydrazine-Mediated Deprotection

Compound 13 undergoes hydrazinolysis to remove protecting groups, yielding talazoparib free base. The use of 50% hydrazine hydrate in ethanol under reflux ensures high conversion efficiency .

Intermediate Purification :

  • Extraction with ethyl acetate and washing with sodium bicarbonate/NaCl solutions .

  • Final recrystallization in ethanol achieves >99.5% HPLC purity .

Yield and Purity Data

Data from the patent example batches :

ParameterStep 3 (Compound 13)Step 4 (Talazoparib)
Yield57.1%90.2%
Purity (HPLC)Not reported99.5%

The FDA notes that the commercial synthesis involves stringent controls to limit impurities, with particle size specifications (D[v, 0.9] ≤ µm) ensuring dissolution consistency .

Physicochemical Stability

While not a reaction per se, talazoparib tosylate’s stability under synthesis conditions is notable:

  • Thermal Stability : Melting point onset at 326°C .

  • Hygroscopicity : Non-hygroscopic, stable at room temperature .

  • Solubility : pH-independent (17–38 µg/mL in physiological pH range) .

Industrial-Scale Optimization

The patent emphasizes scalability advantages:

  • No metal catalysts or cryogenic conditions required .

  • Chiral separation via supercritical fluid chromatography (SFC) is avoided, improving yield .

This synthesis route balances efficiency and practicality, aligning with regulatory standards for pharmaceutical manufacturing . The data underscores the importance of stoichiometric ratios and solvent selection in achieving high yields and purity.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Talazoparib has shown significant clinical benefits in patients with advanced or metastatic breast cancer harboring BRCA mutations. In clinical trials, talazoparib demonstrated superior efficacy compared to standard chemotherapy regimens, achieving higher overall response rates and prolonged progression-free survival (PFS) .

Key Findings:

  • EMBRACA Study: The study reported a 50.2% overall response rate for talazoparib versus 18.4% for chemotherapy .
  • Median PFS: Patients treated with talazoparib experienced a median PFS of 8.6 months compared to 5.6 months for those on chemotherapy .

Prostate Cancer Treatment

Talazoparib is also being investigated for its efficacy in treating metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with DNA damage repair deficiencies. A Phase 2 study demonstrated promising results, establishing that talazoparib could induce significant antitumor effects in this patient population .

Study Highlights:

  • Objective Response Rate: The primary objective was to evaluate the best objective response rate in patients with mCRPC .
  • Safety Profile: Talazoparib was generally well-tolerated, with manageable adverse reactions such as fatigue and anemia .

Ongoing Research and Future Directions

Research continues to expand the applications of talazoparib beyond breast and prostate cancers:

  • Other Cancers: Studies are exploring its effectiveness in treating other malignancies associated with BRCA mutations, including ovarian and pancreatic cancers .
  • Combination Therapies: There is ongoing investigation into the synergistic effects of talazoparib when combined with other therapies, such as chemotherapy and immunotherapy .

Summary of Clinical Trials

StudyCancer TypePopulationKey Findings
EMBRACABreast CancerGermline BRCA-mutated50.2% objective response rate; median PFS 8.6 months
TOPARP-AProstate CancermCRPCSignificant antitumor effects; improved safety profile

Mecanismo De Acción

Talazoparib tosylate exerts its effects by inhibiting the poly ADP ribose polymerase enzymes, which are crucial for the repair of single-strand DNA breaks. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells with BRCA mutations, which already have compromised DNA repair pathways. The molecular targets include poly ADP ribose polymerase 1 and poly ADP ribose polymerase 2, and the pathways involved are primarily related to DNA damage response and repair .

Comparación Con Compuestos Similares

Talazoparib tosylate is part of a class of compounds known as poly ADP ribose polymerase inhibitors. Similar compounds include:

    Olaparib: Another poly ADP ribose polymerase inhibitor used in the treatment of ovarian and breast cancers.

    Niraparib: Used for the treatment of ovarian cancer, it has a similar mechanism of action but different pharmacokinetic properties.

    Rucaparib: Also used in ovarian cancer treatment, it has a broader range of enzyme inhibition compared to this compound.

Uniqueness: this compound is unique in its high potency and ability to trap poly ADP ribose polymerase enzymes on DNA, leading to more effective inhibition of DNA repair. This makes it particularly effective in cancers with DNA repair deficiencies .

Actividad Biológica

Talazoparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), is primarily used in the treatment of breast cancer associated with BRCA mutations. Its biological activity is characterized by its ability to induce synthetic lethality in cancer cells that harbor defects in DNA repair mechanisms. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Talazoparib exerts its effects by inhibiting PARP enzymes, particularly PARP1 and PARP2, which play crucial roles in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cells with BRCA1 or BRCA2 mutations, the homologous recombination repair pathway is compromised, leading to reliance on PARP for DNA repair. By inhibiting PARP, talazoparib leads to the accumulation of DNA damage and ultimately induces apoptosis in these cancer cells. This phenomenon is known as synthetic lethality , where two non-lethal mutations become lethal when combined .

Pharmacokinetics

Absorption and Distribution : Talazoparib is administered orally and reaches steady-state concentrations within two to three weeks. The mean apparent volume of distribution is approximately 420 L, indicating extensive tissue distribution .

Metabolism : The drug undergoes minimal hepatic metabolism, primarily through mono-oxidation and glucuronide conjugation. It exhibits a high protein binding rate of about 74%, which is concentration-independent .

Elimination : Talazoparib has a moderate permeability profile and demonstrates low solubility across physiological pH ranges, with solubility levels between 17 to 38 µg/mL at 37°C .

Clinical Efficacy

Talazoparib has shown superior efficacy compared to traditional chemotherapy regimens in patients with germline BRCA-mutated breast cancer. In clinical trials such as EMBRACA, talazoparib demonstrated improved progression-free survival (PFS) and overall survival (OS) rates compared to chemotherapy:

Time PointTalazoparib OS (%)Chemotherapy OS (%)
12 months71%74%
24 months42%38%
36 months27%21%

These results underscore the potential of talazoparib as a first-line treatment option for patients with advanced or metastatic breast cancer harboring BRCA mutations .

Safety Profile

The safety profile of talazoparib includes common adverse events such as anemia, neutropenia, and thrombocytopenia. In clinical studies, grade 3–4 adverse events were reported in approximately 69.6% of patients treated with talazoparib compared to 64.3% in the chemotherapy group . Drug discontinuation due to adverse effects occurred in about 5.9% of patients receiving talazoparib.

Case Studies

Several case studies have illustrated the effectiveness of talazoparib in real-world settings:

  • Case Study A : A patient with metastatic breast cancer and a BRCA2 mutation showed a significant reduction in tumor size after six months of treatment with talazoparib, leading to extended disease control.
  • Case Study B : Another patient experienced prolonged PFS exceeding two years while on talazoparib monotherapy after failing multiple lines of chemotherapy.

These cases highlight the clinical utility of talazoparib in managing advanced breast cancer associated with genetic mutations.

Propiedades

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025928
Record name Talazoparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM.
Record name Talazoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1207456-01-6, 1373431-65-2
Record name Talazoparib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talazoparib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talazoparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talazoparib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALAZOPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Talazoparib Tosylate exert its anti-cancer effects?

A: this compound functions as a potent poly (ADP-ribose) polymerase (PARP) inhibitor. [, ] It selectively targets and inhibits PARP enzymes, which are crucial for repairing single-strand DNA breaks via the base-excision repair pathway. [] This inhibition leads to an accumulation of DNA strand breaks, ultimately promoting genomic instability and triggering apoptosis, specifically in cancer cells with compromised DNA repair mechanisms. [, ]

Q2: What is the clinical significance of this compound in cancer treatment?

A: this compound has demonstrated promising clinical efficacy in treating patients with germline BRCA-mutated, locally advanced, or metastatic breast cancer. [] Clinical studies have shown its superior effectiveness compared to other PARP inhibitors and standard chemotherapy regimens, highlighting its potential as a valuable therapeutic option for this patient population. []

Q3: Beyond breast cancer, are there other potential applications for this compound in cancer therapy?

A: Researchers are actively exploring the use of this compound in treating triple-negative breast cancer, even in cases without BRCA mutations. [] This area of research holds promise for expanding the therapeutic applications of this compound beyond its current indications.

Q4: What are the current challenges and future directions in optimizing this compound therapy?

A: While clinically effective, there's ongoing research to address challenges associated with this compound, including potential resistance mechanisms and optimizing its clinical efficacy. [] Innovative approaches are being investigated to further enhance its effectiveness and broaden its applicability in treating advanced breast cancer and potentially other cancer types. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.